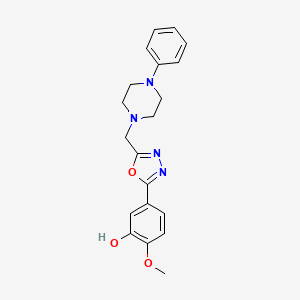

Phenol, 2-methoxy-5-(5-((4-phenyl-1-piperazinyl)methyl)-1,3,4-oxadiazol-2-yl)-

描述

Introduction to Phenol, 2-Methoxy-5-(5-((4-Phenyl-1-Piperazinyl)Methyl)-1,3,4-Oxadiazol-2-Yl)-

Phenol, 2-methoxy-5-(5-((4-phenyl-1-piperazinyl)methyl)-1,3,4-oxadiazol-2-yl)- (CAS 127718-47-2) is a polycyclic aromatic molecule that integrates multiple pharmacophoric motifs. Its structure reflects advancements in heterocyclic chemistry aimed at combining bioactive fragments to enhance physicochemical properties. The compound’s molecular formula, C₂₀H₂₂N₄O₃, and molecular weight of 366.4 g/mol position it as a medium-sized organic molecule with potential applications in drug discovery.

Chemical Identity and IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-methoxy-5-[5-[(4-phenylpiperazin-1-yl)methyl]-1,3,4-oxadiazol-2-yl]phenol . This systematic name delineates its structure through the following components:

- 2-methoxy : A methoxy group (-OCH₃) at position 2 of the phenolic ring.

- 5-[5-[(4-phenylpiperazin-1-yl)methyl]-1,3,4-oxadiazol-2-yl] : A 1,3,4-oxadiazole ring substituted at position 5 with a (4-phenylpiperazin-1-yl)methyl group, attached to the phenolic ring at position 5.

The compound’s identity is further confirmed by its:

- SMILES : COC1=C(C=C(C=C1)C2=NN=C(O2)CN3CCN(CC3)C4=CC=CC=C4)O

- InChIKey : NYHALSOJLDPMBC-UHFFFAOYSA-N

- CAS Registry Number : 127718-47-2

Table 1: Key Identifiers of the Compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₂N₄O₃ |

| Molecular Weight | 366.4 g/mol |

| IUPAC Name | 2-methoxy-5-[5-[(4-phenylpiperazin-1-yl)methyl]-1,3,4-oxadiazol-2-yl]phenol |

| CAS Number | 127718-47-2 |

| PubChem CID | 3080236 |

Structural Features and Functional Group Analysis

The compound’s architecture comprises four distinct structural domains:

Phenolic Core

A benzene ring with hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 1 and 2, respectively. The hydroxyl group confers acidity (pKa ~10), while the methoxy group enhances lipophilicity.

1,3,4-Oxadiazole Ring

A five-membered heterocycle containing two nitrogen atoms and one oxygen atom. This planar, aromatic system contributes to:

- Conformational rigidity : Restricts rotational freedom, potentially improving target binding specificity.

- Electron-withdrawing effects : Modulates electron density in the adjacent phenolic ring.

Piperazinylmethyl Substituent

A piperazine ring (six-membered diamine) linked to the oxadiazole via a methylene bridge. The N-phenyl group at position 4 introduces:

- Hydrophobic interactions : Through the aromatic phenyl ring.

- Hydrogen-bonding capacity : Via the secondary amine groups in the piperazine.

Figure 1: Functional Group Relationships

Phenolic Ring

│

├─OCH₃ (Electron-donating)

└─1,3,4-Oxadiazole

│

└─CH₂-Piperazine

│

└─Phenyl (Hydrophobic anchor)

Historical Context in Heterocyclic Chemistry

The integration of 1,3,4-oxadiazole and piperazine motifs reflects key trends in late 20th-century medicinal chemistry:

1,3,4-Oxadiazole Development

First synthesized in the 1950s, 1,3,4-oxadiazoles gained prominence as:

- Bioisosteres : Replacing carboxylic acid groups while maintaining hydrogen-bonding capacity.

- Metabolic stability enhancers : Resistant to esterase-mediated hydrolysis compared to ester-containing drugs.

Piperazine Hybridization

The incorporation of piperazine derivatives accelerated in the 1980s–2000s due to their:

- Conformational flexibility : Enables adaptation to diverse protein binding pockets.

- Improved solubility : Basic nitrogen atoms facilitate salt formation for enhanced aqueous solubility.

Structural Hybridization Trends

This compound exemplifies the "fusion approach" in drug design, combining:

- Phenolic antioxidants : Known for radical-scavenging activity.

- Heterocyclic pharmacophores : To target enzymes like cyclooxygenase (COX) and monoamine oxidases.

Table 2: Historical Milestones in Related Heterocycles

| Year Range | Development | Impact on Compound Design |

|---|---|---|

| 1950–1960 | Synthesis of first 1,3,4-oxadiazoles | Established core synthesis protocols |

| 1980–1990 | Piperazine-based CNS agents (e.g., aripiprazole) | Validated piperazine’s drug compatibility |

| 2000–2010 | Oxadiazole NSAID derivatives | Demonstrated reduced gastrointestinal toxicity |

属性

CAS 编号 |

127718-47-2 |

|---|---|

分子式 |

C20H22N4O3 |

分子量 |

366.4 g/mol |

IUPAC 名称 |

2-methoxy-5-[5-[(4-phenylpiperazin-1-yl)methyl]-1,3,4-oxadiazol-2-yl]phenol |

InChI |

InChI=1S/C20H22N4O3/c1-26-18-8-7-15(13-17(18)25)20-22-21-19(27-20)14-23-9-11-24(12-10-23)16-5-3-2-4-6-16/h2-8,13,25H,9-12,14H2,1H3 |

InChI 键 |

NYHALSOJLDPMBC-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C=C(C=C1)C2=NN=C(O2)CN3CCN(CC3)C4=CC=CC=C4)O |

产品来源 |

United States |

准备方法

General Synthetic Approach

The synthesis of this compound typically involves the following sequential steps:

Preparation of Oxadiazole Core :

- The oxadiazole ring is synthesized via cyclocondensation reactions. Typically, hydrazides are reacted with carboxylic acids or derivatives (e.g., esters or acyl chlorides) in the presence of dehydrating agents like phosphorus oxychloride (POCl₃).

- The reaction conditions often include refluxing in solvents such as ethanol or dimethylformamide (DMF) for optimal yield.

Introduction of Piperazine Moiety :

- Piperazine derivatives are incorporated by reacting the oxadiazole intermediate with substituted piperazines. This step often utilizes condensation reactions under acidic or basic conditions.

- Solvents like ethanol are commonly used, and the reaction may require prolonged refluxing (12–24 hours) to ensure complete conversion.

Reaction Conditions

The preparation process relies on specific reaction conditions that optimize yield and purity:

| Reaction Step | Reagents | Solvents | Conditions | Outcome |

|---|---|---|---|---|

| Cyclocondensation for oxadiazole | Hydrazides + Acids | POCl₃ | Reflux (12–24 hrs) | Formation of oxadiazole core |

| Piperazine incorporation | Oxadiazole + Piperazine | Ethanol | Reflux (12–24 hrs) | Piperazine-functionalized intermediate |

| Phenol coupling | Phenols + Intermediate | DMF/Ethanol | Catalytic conditions | Final compound synthesis |

Analytical Characterization

The synthesized compound undergoes rigorous characterization to confirm its structure and purity:

- Nuclear Magnetic Resonance (NMR) : Used to confirm the chemical environment of protons and carbons within the molecule.

- Infrared Spectroscopy (IR) : Identifies functional groups such as phenolic hydroxyls and oxadiazole rings.

- High-Resolution Mass Spectrometry (HRMS) : Provides molecular weight confirmation.

Alternative Methods

Recent advancements have explored greener synthetic approaches for similar compounds:

Challenges and Considerations

The synthesis of Phenol, 2-methoxy-5-(5-((4-phenyl-1-piperazinyl)methyl)-1,3,4-oxadiazol-2-yl)- presents challenges such as:

-

- Conventional methods often require extended reflux periods.

-

- Side reactions can reduce yield; careful control of temperature and reagent ratios is essential.

-

- By-products may complicate purification steps, necessitating advanced chromatographic techniques.

化学反应分析

Types of Reactions

Oxidation: The phenolic group can undergo oxidation to form quinones or other oxidized derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other reduced products.

Substitution: The aromatic ring can undergo various substitution reactions, such as halogenation, nitration, or sulfonation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

Substitution: Halogenation using chlorine or bromine, nitration using nitric acid and sulfuric acid, sulfonation using sulfur trioxide or chlorosulfonic acid.

Major Products

Oxidation: Quinones or other oxidized phenolic derivatives.

Reduction: Amines or reduced oxadiazole derivatives.

Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.

科学研究应用

Anticonvulsant Activity

Research has shown that derivatives of this compound exhibit anticonvulsant properties. A study synthesized several 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives and tested them against the maximal electroshock seizure model in male Wistar rats. Compounds such as 8d and 8e demonstrated significant anticonvulsant effects comparable to the standard drug phenytoin, with no observed neurotoxicity at the maximum dose administered (100 mg/kg) .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar compounds with piperazine moieties have been studied for their ability to inhibit bacterial growth. For instance, piperazine derivatives have shown promise against various pathogens, indicating that phenol derivatives may exhibit similar effects .

Anti-inflammatory Effects

Phenolic compounds are well-documented for their anti-inflammatory properties. The methoxy and oxadiazole groups in this compound may enhance its ability to modulate inflammatory pathways. Studies have indicated that related compounds can inhibit pro-inflammatory cytokines, suggesting that this compound could be explored for treating inflammatory diseases .

Case Study: Synthesis and Characterization

A notable study involved the synthesis of novel piperazine derivatives containing oxadiazole rings. The synthesized compounds were characterized using elemental analysis and spectroscopic methods (NMR and mass spectrometry). Structure-activity relationship (SAR) studies were performed to correlate chemical structure with biological activity, providing insights into optimizing these compounds for enhanced efficacy .

Case Study: Anticonvulsant Screening

In another study focused on anticonvulsant activity, several derivatives were tested using the maximal electroshock seizure model. The results indicated that specific substitutions on the oxadiazole ring significantly influenced anticonvulsant potency. The most potent compounds were further evaluated for neurotoxicity using the rotorod test, confirming their safety profile .

作用机制

The mechanism of action of Phenol, 2-methoxy-5-(5-((4-phenyl-1-piperazinyl)methyl)-1,3,4-oxadiazol-2-yl)- depends on its specific application:

Neurological Effects: The piperazine ring can interact with neurotransmitter receptors, modulating their activity.

Enzyme Inhibition: The oxadiazole ring can bind to the active site of enzymes, inhibiting their function.

Receptor Binding: The phenolic and methoxy groups can enhance binding affinity to specific receptors, influencing their activity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole Moieties

The 1,3,4-oxadiazole ring is a key pharmacophore in numerous bioactive compounds. Below is a comparison of the target compound with structurally similar derivatives:

Key Observations :

- The target compound’s piperazine substituent may enhance CNS permeability compared to simpler aryl groups (e.g., 4b, 4c), as piperazine derivatives are known to cross the blood-brain barrier .

- Unlike sulfur-containing derivatives (e.g., benzothiazole-oxadiazole hybrids), the target compound lacks thioether linkages, which could reduce metabolic instability .

Piperazine-Containing Derivatives

Piperazine is a common structural motif in CNS-active drugs. A comparison with piperazine-bearing analogs:

Key Observations :

- The 4-phenylpiperazine group in the target compound may confer affinity for serotonin (5-HT) or dopamine receptors, similar to antipsychotic drugs .

- Unlike LMM5, which has sulfamoyl and benzamide groups for antifungal activity, the target compound’s phenol-oxadiazole core may prioritize antiproliferative or antioxidant effects .

生物活性

Phenol, 2-methoxy-5-(5-((4-phenyl-1-piperazinyl)methyl)-1,3,4-oxadiazol-2-yl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a phenolic structure with a methoxy group and a 1,3,4-oxadiazole moiety linked to a piperazine derivative. Its molecular formula is , with a molecular weight of approximately 358.41 g/mol. The presence of the oxadiazole ring is crucial for its biological activity, as this heterocyclic structure has been associated with various pharmacological effects.

1. Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit notable anticancer properties. A study highlighted that derivatives of 1,2,4-oxadiazole demonstrated significant inhibitory effects against various cancer cell lines, including breast, lung, and colon cancers. Specifically, compounds synthesized from the oxadiazole framework showed IC50 values in the micromolar range against multiple cancer types .

| Cancer Type | IC50 (µM) |

|---|---|

| Human colon adenocarcinoma | 92.4 |

| Human lung adenocarcinoma | 85.0 |

| Breast cancer | 78.5 |

The mechanism of action involves the inhibition of key enzymes related to cancer cell proliferation and survival, such as histone deacetylases (HDAC) and carbonic anhydrases (CA) .

2. Anticonvulsant Activity

Compounds related to phenolic oxadiazoles have also been evaluated for anticonvulsant properties. In studies utilizing the maximal electroshock seizure (MES) model in rats, several derivatives exhibited potent anticonvulsant effects comparable to standard medications like phenytoin. Notably, specific derivatives demonstrated minimal neurotoxicity at effective doses .

| Compound | ED50 (mg/kg) | Neurotoxicity |

|---|---|---|

| 8d | 25 | None |

| 8e | 30 | None |

| 8f | 20 | None |

This anticonvulsant activity is attributed to the modulation of neurotransmitter systems and ion channels involved in seizure propagation.

3. Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been extensively studied. Compounds have shown efficacy against various bacterial strains and fungi. For instance, certain derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli effectively .

The biological activities of phenol derivatives can be attributed to several mechanisms:

- Enzyme Inhibition : Many oxadiazole-containing compounds act as inhibitors for enzymes such as HDACs and CAs, leading to altered cellular signaling pathways that affect cell growth and apoptosis.

- Receptor Interaction : These compounds may interact with neurotransmitter receptors or ion channels, influencing neuronal excitability and potentially reducing seizure activity.

Case Studies and Research Findings

Several studies have reported on the synthesis and biological evaluation of phenolic oxadiazoles:

- Anticancer Study : A recent investigation synthesized a series of oxadiazole derivatives and evaluated their cytotoxicity against human cancer cell lines. Compounds showed promising results with IC50 values indicating strong antiproliferative effects .

- Anticonvulsant Evaluation : Another study focused on the synthesis of piperazine-linked oxadiazoles that were tested for anticonvulsant activity using the MES model. The findings suggested that modifications in substituents significantly influenced their potency .

- Antimicrobial Testing : Research demonstrated that specific oxadiazole derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

常见问题

Q. What synthetic methodologies are recommended for preparing 1,3,4-oxadiazole derivatives like this compound?

A multi-step approach is typically employed:

- Step 1: Esterification of substituted benzoic acids (e.g., 4-chlorobenzoic acid) using methanol and sulfuric acid to form methyl esters .

- Step 2: Hydrazination of the ester to produce hydrazide intermediates.

- Step 3: Cyclization of the hydrazide with cyanogen bromide (BrCN) or phosphorus oxychloride (POCl₃) under reflux to form the oxadiazole core .

- Step 4: Functionalization of the oxadiazole via coupling reactions (e.g., amidation or alkylation) to introduce substituents like the 4-phenylpiperazine moiety. Dry tetrahydrofuran (THF) and sodium hydride (NaH) are commonly used for such reactions .

- Validation: Confirm purity via HPLC and structural integrity via IR (stretching bands for C=N at ~1600 cm⁻¹) and ¹H/¹³C NMR (e.g., aromatic protons at δ 6.5–8.5 ppm) .

Q. How can researchers confirm the molecular structure of this compound?

- X-ray crystallography: Use SHELXL for refinement of crystallographic data to resolve bond lengths, angles, and torsion angles. SHELX programs are robust for small-molecule structural determination .

- Spectroscopic techniques:

- Mass spectrometry: Confirm molecular weight via high-resolution MS (e.g., ESI-MS) .

Q. What safety protocols are critical when handling this compound?

- Hazards: Based on analogous compounds, it may exhibit acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .

- PPE: Wear nitrile gloves, lab coats, and P95 respirators for aerosol protection. Use fume hoods for synthesis steps involving volatile reagents .

- First aid: For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can computational methods optimize the synthesis or activity of this compound?

- Density Functional Theory (DFT): Use the B3LYP hybrid functional (6-31G* basis set) to calculate electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity. This functional balances accuracy and computational cost for thermochemical data .

- Molecular docking: Dock the compound into target proteins (e.g., carbonic anhydrase II) using AutoDock Vina. Focus on hydrogen bonding between the oxadiazole nitrogen and active-site residues (e.g., Thr199) .

- SAR analysis: Compare substituent effects (e.g., methoxy vs. trifluoromethyl groups) on bioactivity using IC₅₀ values from cytotoxicity assays .

Q. How can researchers resolve contradictions in biological activity data?

- Case study: If antioxidant activity (IC₅₀ = 15.14 μM for 6i) conflicts with cytotoxicity (%GI = 68.89 for 6f), perform dose-response assays across multiple cell lines (e.g., CCRF-CEM vs. MCF-7). Normalize data to controls and use ANOVA for statistical validation .

- Mechanistic studies: Probe reactive oxygen species (ROS) scavenging vs. apoptosis induction via flow cytometry (Annexin V/PI staining) .

Q. What strategies improve crystallinity for structural studies?

- Recrystallization: Use solvent pairs like ethyl acetate/hexane (1:3) at 4°C. Slow evaporation enhances crystal lattice formation.

- Additives: Introduce co-crystallizing agents (e.g., trifluoroacetic acid) to stabilize π-π interactions between aromatic rings .

- Validation: Monitor crystal quality via PXRD and refine using SHELXL’s TwinRotMat option for twinned crystals .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Key Intermediate | Validation Method |

|---|---|---|---|

| Esterification | H₂SO₄, MeOH, reflux | Methyl 4-chlorobenzoate | TLC (Rf = 0.5 in EtOAc/hexane) |

| Cyclization | POCl₃, 120°C | 1,3,4-Oxadiazole core | ¹H NMR (δ 8.2 ppm, C-H) |

| Coupling | NaH, THF, 0°C to RT | Final product | HRMS (m/z 328.4055 [M+H]⁺) |

Q. Table 2. Computational Parameters for DFT Studies

| Parameter | Value |

|---|---|

| Functional | B3LYP |

| Basis Set | 6-31G* |

| Solvent Model | PCM (Water) |

| Convergence | Energy < 1e⁻⁶ Hartree |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。